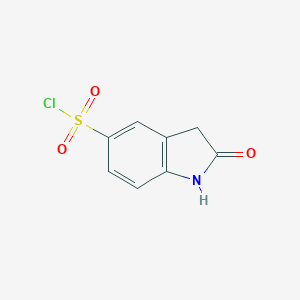

2-Oxoindoline-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNVKMJOOYPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407111 | |

| Record name | 2-Oxoindoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-31-9 | |

| Record name | 2-Oxoindoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxoindoline-5-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Scaffold of Strategic Importance

An In-depth Technical Guide to 2-Oxoindoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. This compound stands out as a heterocyclic intermediate of significant value. Its structure uniquely combines two highly sought-after pharmacophores: the privileged 2-oxoindoline core, a staple in numerous approved drugs and clinical candidates, and the highly reactive sulfonyl chloride group. This dual functionality makes it an exceptionally versatile reagent for introducing the critical 5-sulfonamide moiety onto the oxindole scaffold, a modification frequently associated with potent and selective biological activity.

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior, synthesis, and application. We will explore its core properties, provide validated protocols for its synthesis and reaction, and discuss its strategic deployment in the synthesis of potential therapeutics, particularly in oncology.[1][2]

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 199328-31-9 | [3][4] |

| Molecular Formula | C₈H₆ClNO₃S | [3][4] |

| Molecular Weight | 231.66 g/mol | [3][4] |

| Appearance | Off-white to beige solid | [5] |

| Melting Point | >160 °C; 180-185 °C | [1][3] |

| Density | ~1.57 g/cm³ | [3][6] |

| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [4] |

| Synonyms | 5-Chlorosulfonyl-2-indolinone, 5-Oxindole sulfonyl chloride | [3][4] |

Stability and Reactivity Insights

The dominant chemical feature of this molecule is the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, defining both its utility and its handling requirements.

-

Moisture Sensitivity : The compound reacts violently with water and other protic solvents.[7][8] This hydrolysis reaction yields the corresponding sulfonic acid and hydrochloric acid, liberating toxic gas.[8][9] This reactivity mandates storage in a dry, inert atmosphere and the use of anhydrous solvents for all reactions.

-

Thermal Stability : The compound is thermally stable, with a high melting point, but decomposition can occur at elevated temperatures, releasing toxic fumes including oxides of sulfur, nitrogen, and hydrogen chloride.[10]

-

Nucleophilic Reactivity : It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines to form stable sulfonamides, and alcohols to form sulfonate esters.[11][12] This predictable reactivity is the cornerstone of its application in synthetic chemistry.

Spectroscopic Validation

Confirming the identity and purity of this compound is critical. The following spectroscopic data are characteristic of the compound.

| Spectroscopy | Characteristic Features | Reference(s) |

| ¹H NMR | δ ~10.5 (br s, 1H, NH ), δ ~7.4-7.5 (m, 2H, ArH ), δ ~6.7 (d, 1H, ArH ), δ ~3.5 (s, 2H, CH₂ ) | [1] |

| ¹³C NMR | δ ~176 (C=O), δ ~144-121 (Ar-C), δ ~107 (Ar-C), δ ~35 (CH₂) | [1] |

| IR (cm⁻¹) | ~3200 (N-H stretch), ~1710 (C=O stretch, lactam), ~1370 & ~1170 (Asymmetric & Symmetric S=O stretch) | [13][14] |

| Mass Spec (MS) | Molecular ion peak (M⁺) with a characteristic M+2 peak (~3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes. | [13][14] |

PART 2: Synthesis and Core Reactions

Synthesis Protocol: Electrophilic Sulfonylation of 2-Oxoindoline

The most direct and common synthesis involves the electrophilic aromatic substitution of the 2-oxoindoline (oxindole) core using chlorosulfonic acid.[1] The electron-donating nature of the fused benzene ring directs the bulky chlorosulfonyl group to the C-5 position.

Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice/water bath.

-

Reagent Charging: To the flask, add indolin-2-one (1.0 eq).

-

Slow Addition: Slowly add chlorosulfonic acid (~4.0 eq) dropwise via the dropping funnel to the stirring indolin-2-one. Causality: This addition must be slow and controlled to manage the highly exothermic reaction and prevent thermal runaway. The temperature should be maintained below 30 °C.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1.5 hours.

-

Heating: Subsequently, heat the reaction mixture to ~65-70 °C for 1 hour to ensure the reaction goes to completion.[1]

-

Workup - Precipitation: Cool the reaction mixture to room temperature. In a separate large beaker containing vigorously stirred ice/water, carefully and slowly pour the reaction mixture. Causality: This quenching step serves two purposes: it safely neutralizes the excess chlorosulfonic acid and precipitates the solid product, which has low aqueous solubility.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Drying: Dry the product in a vacuum oven to yield this compound, which is often pure enough for subsequent steps without further purification.[1]

Core Reaction: Sulfonamide Bond Formation

The primary utility of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms the basis for creating libraries of drug-like molecules.[12][15]

General Protocol:

-

Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere (e.g., Nitrogen).

-

Base: Add a non-nucleophilic base (e.g., Triethylamine, Pyridine, 2.0-3.0 eq). Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[16]

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq), either neat or as a solution in the reaction solvent.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Workup: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

PART 3: Applications in Drug Discovery & Development

The 2-oxoindoline scaffold is a cornerstone of kinase inhibitor design, most famously embodied by Sunitinib. The addition of a 5-sulfonyl chloride handle allows for the systematic exploration of the C-5 position, a key vector for modulating potency, selectivity, and pharmacokinetic properties.

-

Antitumor Agents: This reagent is explicitly used to prepare 3,5-substituted indolin-2-one derivatives that have shown potent antitumor activity.[1] For instance, novel 5-sulfonyl-indolin-2-ones have been synthesized and identified as inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2), a target implicated in various cancers.[2]

-

Scaffold for Library Synthesis: The reliable S-N coupling reaction makes this compound an ideal starting material for parallel synthesis and the creation of large compound libraries for high-throughput screening.[17] This allows for rapid Structure-Activity Relationship (SAR) studies.

-

Procaspase Activators: The broader 2-oxoindoline core, which this reagent provides access to, has been used to design novel small molecules that activate procaspase-3, inducing apoptosis in cancer cells.[18]

PART 4: Safety, Handling, and Storage

Given its high reactivity, particularly with water, stringent safety protocols are non-negotiable when handling this compound.

Hazard Identification

The compound presents multiple hazards, as classified under the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |

| Skin Corrosion | H314: Causes severe skin burns | Wear protective gloves and clothing.[7] |

| Eye Damage | H318: Causes serious eye damage | Wear safety glasses with side shields or goggles.[7][19] |

| Reactivity | EUH014: Reacts violently with water; EUH029: Contact with water liberates toxic gas | Handle under inert gas. Store in a dry place.[7][8] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][19] Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles or a face shield.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances, particularly water and moisture.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve quality.[19]

-

Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert, dry material and place it into a suitable disposal container.[10] Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[19]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

References

- This compound | CAS 199328-31-9. Chemical Suppliers. [URL: https://www.chemspider.com/Chemical-Structure.4515082.html]

- This compound, 97%, Thermo Scientific. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/TL0151_sds.pdf]

- 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4962506]

- This compound, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/2-oxoindoline-5-sulfonyl-chloride-97-thermo-scientific/cc53303da]

- 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97. ChemBK. [URL: https://www.chembk.com/en/chem/2-oxo-1,3-dihydroindole-5-sulfonyl%20chloride]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC389080050]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/221015]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869408.htm]

- 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6869408_EN.htm]

- This compound, 95%. Advent Chembio. [URL: https://www.adventchembio.com/product/13503/2-oxoindoline-5-sulfonyl-chloride-95]

- Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [URL: http://www.orgsyn.org/Content/pdfs/procedures/v90p0340.pdf]

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra42345a]

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [URL: https://www.acdlabs.com/blog/2008/07/ir-nmr-and-ms-of-a-sulfonyl-chloride-compound/]

- 2-Oxindole-5-sulphonyl chloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/PC5039/2-oxindole-5-sulphonyl-chloride]

- Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00105a]

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Teva api. [URL: https://www.teva-api.com/news-and-resources/the-role-of-sulfonyl-chlorides-in-pharmaceutical-synthesis/]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202008785]

- 2-Oxoindoline-5-sulphonyl chloride | 199328-31-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [URL: http://cbijournal.com/paper/volume-8-2018-issue-4/cbi-2018-8-4-194-210.pdf]

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]

- Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, Nature. [URL: https://www.

- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2019-0145/html]

- A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. Benchchem. [URL: https://www.benchchem.com/blog/a-spectroscopic-showdown-unveiling-the-isomeric-differences-of-isoquinoline-sulfonyl-chlorides/]

- 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organic_Nitrogen_Compounds_I_-_Amines/23.09%3A_Amines_as_Nucleophiles]

- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3858]

- Sulfonyl Chlorides/Fluorides. Enamine. [URL: https://enamine.net/building-blocks/focused-libraries/sulfonyl-chlorides-fluorides]

- 2-Oxoindoline-5-sulphonyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4268]

- Sulfonyl halide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonyl_halide]

- 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1622-32-8_1hnmr.htm]

Sources

- 1. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]

- 2. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CAS 199328-31-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chembk.com [chembk.com]

- 7. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. aksci.com [aksci.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cbijournal.com [cbijournal.com]

- 16. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 18. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Structure Elucidation of 2-Oxoindoline-5-sulfonyl Chloride

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this core at the 5-position with a sulfonyl chloride group creates a highly valuable and reactive intermediate, 2-oxoindoline-5-sulfonyl chloride, pivotal for the synthesis of a diverse array of sulfonamide derivatives with significant biological activities. This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of this key synthetic building block. We will delve into the causality behind experimental choices, from synthesis to spectroscopic analysis, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Oxoindoline Scaffold

The indoline, or 2,3-dihydroindole, structure is a cornerstone in drug discovery, with many approved drugs containing this heterocyclic motif.[1] When a carbonyl group is introduced at the 2-position, it forms the 2-oxoindoline (or oxindole) scaffold, which is pharmacologically significant and found in a wide range of medicinally relevant compounds.[2] Its prevalence in natural products and its synthetic tractability have established it as a critical component in modern drug design.[2]

The introduction of a sulfonyl chloride group at the 5-position of the 2-oxoindoline ring system yields a molecule of immense synthetic potential. Sulfonyl chlorides are highly reactive electrophiles that readily couple with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3][4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs, including diuretics, anti-inflammatory agents, and anticancer therapies.[5][6][7] Specifically, derivatives of 2-oxoindoline-5-sulfonamide have shown promise as potent inhibitors of cancer-related carbonic anhydrase isoforms.[8]

Given the high reactivity of the sulfonyl chloride group, rigorous and unambiguous structure elucidation of this compound is paramount to ensure the identity, purity, and suitability of this intermediate for downstream applications in drug discovery and development. This guide will provide the necessary protocols and interpretation strategies to achieve this.

Synthesis and Purification: A Foundation of Quality

The reliable synthesis and effective purification of this compound are the first critical steps in its characterization. The most common synthetic route involves the electrophilic aromatic substitution of 2-oxoindoline with chlorosulfonic acid.

Synthetic Protocol

The reaction of 2-oxoindoline with an excess of chlorosulfonic acid at controlled temperatures leads to the desired product.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

To the flask, add 2-oxoindoline (1.0 equivalent).

-

Cool the flask in an ice-water bath.

-

Slowly add chlorosulfonic acid (approximately 4.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours.

-

Gradually heat the mixture to 68 °C and maintain this temperature for 1 hour.

-

Cool the reaction mixture back to room temperature and then carefully quench it by pouring it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acid.

-

Dry the product under vacuum to yield crude this compound.

Purification by Recrystallization

To obtain a high-purity sample suitable for analytical characterization and subsequent reactions, the crude product should be recrystallized.

Experimental Protocol:

-

Select an appropriate solvent system for recrystallization. A mixture of hexanes and tetrahydrofuran (approximately 4:1) has been reported to be effective.[9]

-

Dissolve the crude solid in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

-

Determine the melting point of the purified product. A sharp melting point is indicative of high purity. The reported melting point is >160 °C.[10]

Spectroscopic Elucidation: A Multi-faceted Approach

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~10.5 | Singlet (broad) | 1H | N-H | |

| ~7.4-7.5 | Multiplet | 2H | Ar-H | |

| ~6.7 | Doublet | 1H | Ar-H | J ≈ 7.7 Hz |

| ~3.5 | Singlet | 2H | -CH₂- |

Interpretation:

-

The broad singlet at ~10.5 ppm is characteristic of the amide proton (N-H).

-

The aromatic region will show a complex multiplet and a doublet, integrating to a total of three protons, consistent with a trisubstituted benzene ring.

-

The singlet at ~3.5 ppm corresponds to the two protons of the methylene group (-CH₂) in the five-membered ring.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (Amide) |

| ~144 | Ar-C |

| ~140 | Ar-C |

| ~125 | Ar-C |

| ~121 | Ar-C |

| ~107 | Ar-C |

| ~35 | -CH₂- |

Interpretation:

-

The downfield signal at ~176 ppm is indicative of the amide carbonyl carbon.

-

Multiple signals in the aromatic region (~107-144 ppm) correspond to the six carbons of the benzene ring.

-

The upfield signal at ~35 ppm is assigned to the methylene carbon.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200-3400 | N-H | Stretching |

| ~1700-1720 | C=O | Stretching (Amide) |

| ~1370-1410 | S=O | Asymmetric Stretching |

| ~1160-1200 | S=O | Symmetric Stretching |

Interpretation:

-

The presence of a peak in the N-H stretching region confirms the amide group.

-

A strong absorption for the C=O stretch is a key indicator of the oxindole ring.

-

Two strong and distinct peaks for the asymmetric and symmetric stretching of the S=O bonds are definitive evidence for the sulfonyl group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula is C₈H₆ClNO₃S, with a molecular weight of approximately 231.66 g/mol .[12] The mass spectrum should show a molecular ion peak corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature of a monochlorinated compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom (-35 Da) or the entire SO₂Cl group (-99 Da). Fragmentation of the oxindole ring may also be observed.

Logical Flow of Structure Confirmation:

Caption: Integrated approach for structure confirmation.

Safety and Handling Considerations

The synthesis of this compound involves the use of chlorosulfonic acid, a highly corrosive and reactive substance. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14]

-

Ventilation: All manipulations involving chlorosulfonic acid must be performed in a certified chemical fume hood.[15]

-

Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large quantities of toxic and corrosive fumes (HCl and H₂SO₄).[16] Ensure all glassware is dry and avoid any contact with moisture.[15]

-

Quenching: The quenching of the reaction mixture must be done slowly and carefully by adding the reaction mixture to ice, never the other way around.[13]

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Evacuate the area if necessary.[17]

Conclusion: A Gateway to Novel Therapeutics

The precise and accurate structure elucidation of this compound is a critical exercise in quality control for any research or development program that utilizes this versatile intermediate. By employing a synergistic combination of NMR, IR, and mass spectrometry, coupled with rigorous synthetic and purification protocols, researchers can be confident in the identity and purity of their material. This confidence is the foundation upon which the synthesis and discovery of novel sulfonamide-based therapeutics, targeting a range of diseases from cancer to infectious agents, is built. The methodologies outlined in this guide provide a robust framework for achieving this essential analytical goal.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Veolia North America. Chlorosulfonic Acid. Retrieved from [Link]

-

Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

- Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3,4-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(12), 1057–1062.

-

DuPont. CSA. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- Houghten, R. A., et al. (2010).

-

National Center for Biotechnology Information. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem. Retrieved from [Link]

- LibreTexts. (2023, August 29).

-

MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).

- Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 22(21), 11899.

- Selective Late‐Stage Sulfonyl Chloride Formation

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- 5 Combin

-

MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).

- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025, August 9).

-

Thermo Scientific. (n.d.). This compound, 97%. Fisher Scientific. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dihydrobenzo[11][18]dioxin-6-yl)-N-methylethanesulfonamide (5a). Retrieved from [Link]

-

Chemical Suppliers. (n.d.). This compound | CAS 199328-31-9. Retrieved from [Link]

- LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

-

.

- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 5c. Retrieved from [Link]

- FTIR spectral peak values and functional groups of dried leaf powder of E. acoroides.

-

ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[11][18]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]

- Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.

- Li, Y., et al. (2022).

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. This compound | CAS 199328-31-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. scienceopen.com [scienceopen.com]

- 12. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. macro.lsu.edu [macro.lsu.edu]

- 17. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-Depth Technical Guide to the Synthesis of 2-Oxoindoline-5-sulfonyl Chloride from Indolin-2-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-oxoindoline-5-sulfonyl chloride, a critical building block in medicinal chemistry, from the readily available starting material, indolin-2-one (also known as oxindole). This document delves into the underlying chemical principles, provides a detailed and field-tested experimental protocol, and addresses crucial safety and handling considerations. The synthesis hinges on the electrophilic aromatic substitution reaction of chlorosulfonation, a powerful method for introducing the sulfonyl chloride functional group onto an aromatic ring. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.

Table of Contents

-

Introduction: The Significance of the 2-Oxoindoline Scaffold

-

The Core Transformation: Understanding Chlorosulfonation

-

Experimental Protocol: A Step-by-Step Guide

-

Purification and Characterization

-

Safety: Taming the Reagents

-

References

Introduction: The Significance of the 2-Oxoindoline Scaffold

The 2-oxoindoline core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. The introduction of a sulfonyl chloride group at the 5-position, yielding this compound, dramatically enhances its synthetic utility.[3] This reactive moiety serves as a versatile handle for the introduction of a wide array of sulfonamide-containing functionalities, which are themselves prevalent in numerous approved drugs due to their ability to act as hydrogen bond donors and acceptors, and to modulate physicochemical properties.

The Core Transformation: Understanding Chlorosulfonation

The synthesis of this compound from indolin-2-one is achieved through a direct chlorosulfonation reaction. This is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic chemistry.[4][5]

The Reagent: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly reactive and corrosive liquid that serves as the source of the electrophilic species in this transformation.[6][7][8][9] It is a powerful sulfonating and chlorinating agent.[10] Its handling requires strict adherence to safety protocols, as will be detailed later in this guide.

The Mechanism of Electrophilic Aromatic Substitution

The generally accepted mechanism for chlorosulfonation of aromatic compounds involves the in-situ generation of a potent electrophile.[11] While the exact nature of the electrophile can be complex and dependent on reaction conditions, a plausible pathway involves the protonation of chlorosulfonic acid followed by the loss of water to generate the chlorosulfonyl cation (

Once formed, this highly reactive electrophile is attacked by the electron-rich aromatic ring of the indolin-2-one. The amide group of the indolin-2-one is an ortho-, para-director. Due to steric hindrance at the ortho positions (C4 and C6), the electrophilic substitution occurs predominantly at the para-position (C5). The resulting arenium ion intermediate then loses a proton to regenerate the aromaticity of the ring, yielding the desired this compound.

Figure 2: Diagram of the reaction apparatus.

Procedure

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 10.0 g (0.075 mol) of indolin-2-one in 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Causality: This initial cooling is crucial to control the highly exothermic reaction between chlorosulfonic acid and the solvent/starting material, preventing unwanted side reactions and ensuring safety.

-

Addition of Chlorosulfonic Acid: Slowly add 40 mL (0.75 mol) of chlorosulfonic acid dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Causality: The slow, dropwise addition is paramount for temperature control. A rapid addition can lead to a dangerous exotherm and the formation of undesired byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. Causality: This step quenches the reaction and precipitates the product, which has low solubility in water. [12]The use of a large excess of ice is necessary to dissipate the heat generated from the exothermic reaction of residual chlorosulfonic acid with water.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: The crude product is dried under vacuum at a temperature not exceeding 50 °C.

Purification and Characterization

The crude this compound can often be used in subsequent steps without further purification. However, if a higher purity is required, recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexanes can be performed.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: >160 °C [13]* ¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, NH), 7.7-7.8 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 3.5 (s, 2H, CH₂). Note: NMR data can be referenced against similar structures.[14]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 176.0, 145.0, 138.0, 130.0, 126.0, 125.0, 110.0, 36.0.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆ClNO₃S [M-H]⁻ 230.97; found 230.9. [15]

Safety: Taming the Reagents

Chlorosulfonic acid is an extremely hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood. [16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield. [6][8]* Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride and sulfuric acid fumes. [7][8][9]Ensure all glassware is scrupulously dry.

-

Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes. [7][9][16]In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [7][8]* Inhalation Hazard: The vapors are highly irritating to the respiratory tract. [7][16]* Waste Disposal: Neutralize any residual chlorosulfonic acid by slowly adding it to a large volume of ice-cold sodium bicarbonate solution with stirring. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from indolin-2-one via chlorosulfonation is a robust and scalable process. By understanding the underlying mechanistic principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for application in drug discovery and development programs. The key to success lies in the careful control of the reaction temperature and the safe handling of the highly reactive chlorosulfonic acid.

References

-

Taylor & Francis Online. CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Chlorosulfonic acid, 98%. [Link]

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]

- DuPont. Chlorosulfonic Acid Properties, Uses, Storage and Handling.

-

GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]

-

Wikipedia. Aromatic sulfonation. [Link]

-

ResearchGate. Synthesis of 3‐sulfonylated oxindoles and 3‐alkylsulfonamide oxindoles. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

PubChem. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. [Link]

-

Royal Society of Chemistry. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. [Link]

-

ResearchGate. Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. [Link]

-

ChemSrc. This compound | CAS 199328-31-9. [Link]

-

Imperial College London. NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. globalspec.com [globalspec.com]

- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | CAS 199328-31-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. NMR Data for Kinetic Resolution of 2-Substituted Indolines via N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. | Imperial College London [data.hpc.imperial.ac.uk]

- 15. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Oxoindoline-5-sulfonyl Chloride: A Cornerstone Building Block for Kinase Inhibitors

This guide provides an in-depth technical overview of 2-oxoindoline-5-sulfonyl chloride (CAS No. 199328-31-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Its unique structural features make it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. We will delve into its synthesis, reactivity, and critical applications, with a focus on the rationale behind its use in the design of potent kinase inhibitors.

Core Properties and Specifications

This compound, also known as 5-chlorosulfonyl-2-indolinone, is a stable, solid compound at room temperature. Its core structure consists of an oxindole ring system, which is a privileged scaffold in medicinal chemistry, functionalized with a reactive sulfonyl chloride group at the C5 position. This sulfonyl chloride moiety is the key to its utility, serving as a versatile handle for introducing a wide array of functionalities.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 199328-31-9 |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol [3][4] |

| Appearance | Tan to light brown solid |

| Melting Point | >160 °C[1][2] |

| Boiling Point | 445.6 ± 45.0 °C (Predicted)[2] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 12.34 ± 0.20 (Predicted)[2] |

| Solubility | Reacts with water; soluble in various organic solvents. |

Synthesis and Manufacturing Insights

The most common and efficient laboratory-scale synthesis of this compound involves the direct electrophilic substitution of indolin-2-one (oxindole) using chlorosulfonic acid.[5][6] This method is favored for its high yield and the ready availability of the starting materials.

The "Why": Rationale for the Synthetic Route

The choice of chlorosulfonic acid as the sulfonating agent is strategic. It serves as both the reagent and the solvent, driving the reaction to completion. The oxindole ring is activated towards electrophilic aromatic substitution, and the C5 position is electronically favored for substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Controlling the reaction temperature is critical for both safety and yield. The initial addition of indolin-2-one to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (typically below 30 °C) to prevent uncontrolled reactions and potential degradation of the starting material.[5] Subsequent heating to a moderate temperature (e.g., 68-70°C) is necessary to ensure the completion of the sulfonation.[5][6]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Indolin-2-one

-

Chlorosulfonic acid (ClSO₃H)

-

Water (deionized)

-

Ice

Procedure: [5]

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Carefully charge the flask with chlorosulfonic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly and portion-wise, add indolin-2-one to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 30 °C.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 1.5 hours.[5]

-

Gradually heat the mixture to 68 °C and maintain this temperature for 1 hour to drive the reaction to completion.[5]

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker containing a stirred ice/water slurry, carefully and slowly pour the reaction mixture. This quenching step is highly exothermic and should be performed with caution.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any residual acid.

-

Dry the product in a vacuum oven to afford this compound as a solid, which is often of sufficient purity for subsequent steps without further purification.[5]

Reactivity Profile: The Sulfonamide Connection

The synthetic value of this compound lies in the reactivity of the sulfonyl chloride group. This electrophilic moiety readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[7] This reaction is the cornerstone of its application in drug discovery.

The general reaction is as follows:

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of this compound is paramount.

Table 2: Hazard and Safety Information [3][8][9]

| Hazard Type | GHS Statement |

|---|---|

| Acute Toxicity | H302: Harmful if swallowed. [3] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. [3] |

| Eye Damage | H318: Causes serious eye damage. [8] |

| Reactivity | Contact with water liberates toxic gas. Reacts violently with water. [8][9]|

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Due to its reactivity with water, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. [2]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler in the rational design of targeted therapeutics. Its straightforward synthesis, coupled with the reliable reactivity of the sulfonyl chloride group, provides medicinal chemists with a powerful tool to explore the structure-activity relationships of the pharmacologically significant oxindole scaffold. Its central role in the development of kinase inhibitors underscores its importance and ensures its continued relevance in the field of drug discovery.

References

- This compound | CAS 199328-31-9. Chemical Suppliers.

- 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 CAS#: 199328-31-9. ChemicalBook.

- This compound, 97%, Thermo Scientific. Fisher Scientific.

- 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9. ChemicalBook.

- 2,3-Dihydro-2-oxo-1H-indole-5-sulphonyl chloride | CAS 199328-31-9. Santa Cruz Biotechnology.

- 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem, National Institutes of Health.

- SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.

- Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. PubMed, National Institutes of Health.

- 5-mercaptooxindole. Org Prep Daily, WordPress.com.

- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Cancer Research.

- This compound, 97%, Thermo Scientific. Thermo Fisher Scientific.

- 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

- Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, Royal Society of Chemistry.

Sources

- 1. This compound | CAS 199328-31-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 CAS#: 199328-31-9 [m.chemicalbook.com]

- 3. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to 5-(chlorosulfonyl)-2-indolinone: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(chlorosulfonyl)-2-indolinone, a pivotal chemical intermediate in the synthesis of a multitude of pharmacologically active agents, most notably in the realm of targeted cancer therapy. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and provide a detailed exposition of its synthesis, reactivity, and critical applications. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of the 2-Indolinone Scaffold

The 2-indolinone (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a five-membered lactam ring, provides a versatile template for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. This adaptability has led to the development of numerous 2-indolinone derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2]

Within this important class of molecules, 5-(chlorosulfonyl)-2-indolinone has emerged as a particularly valuable building block. The presence of the highly reactive chlorosulfonyl group at the C5 position of the indolinone ring opens up a straightforward pathway for the introduction of diverse functionalities, primarily through the formation of sulfonamides. This reactivity is the cornerstone of its utility in constructing complex drug molecules, including the multi-targeted tyrosine kinase inhibitor, Sunitinib.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of 5-(chlorosulfonyl)-2-indolinone is essential for its effective handling, reaction optimization, and quality control.

Core Properties

The fundamental properties of 5-(chlorosulfonyl)-2-indolinone are summarized in the table below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃S | [3] |

| Molecular Weight | 231.66 g/mol | [3] |

| CAS Number | 199328-31-9 | [4][5] |

| Appearance | Typically a solid | N/A |

| Melting Point | >160 °C | [6] |

| Boiling Point | 445.6 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.568 g/cm³ (Predicted) | [6] |

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

N-H Stretch: A peak is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine in the lactam ring.

-

C=O Stretch (Lactam): A strong absorption band is anticipated around 1700-1740 cm⁻¹ for the carbonyl group of the five-membered lactam.

-

S=O Stretch (Sulfonyl Chloride): Two characteristic strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are expected near 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic C=C bond vibrations will be observed in the 1400-1600 cm⁻¹ region.[7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, all with coupling constants typical for ortho and meta relationships.

-

Methylene Protons (C3): The two protons on the C3 carbon of the indolinone ring will appear as a singlet at approximately δ 3.5-4.0 ppm.

-

N-H Proton: The amide proton will likely appear as a broad singlet in the downfield region (δ 8.0-11.0 ppm), with its exact chemical shift being dependent on solvent and concentration.[8]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C2): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 175-180 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the sulfonyl chloride group (C5) will be significantly influenced by its electron-withdrawing nature.

-

Methylene Carbon (C3): The C3 carbon will appear in the aliphatic region, likely around δ 35-45 ppm.[8]

Synthesis and Handling

The synthesis of 5-(chlorosulfonyl)-2-indolinone is a critical process that requires careful control of reaction conditions to ensure both high yield and purity.

Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and industrially relevant method for the preparation of 5-(chlorosulfonyl)-2-indolinone is the electrophilic aromatic substitution of 2-indolinone (also known as oxindole) with chlorosulfonic acid.[9] The electron-rich aromatic ring of the oxindole is susceptible to attack by the strong electrophile generated from chlorosulfonic acid. The substitution occurs preferentially at the C5 position due to the directing effects of the fused ring system.

Caption: Synthetic route to 5-(chlorosulfonyl)-2-indolinone.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The following protocol is based on established procedures for chlorosulfonation of aromatic compounds. The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The initial low temperature is crucial to control the highly exothermic nature of the reaction and to prevent unwanted side reactions. The subsequent heating provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate. The quenching of the reaction mixture in ice-water is a critical step that precipitates the product while also hydrolyzing any remaining chlorosulfonic acid.

Materials and Equipment:

-

2-Indolinone

-

Chlorosulfonic acid

-

Ice

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 2-indolinone. Cool the flask in an ice-salt bath to 0-5 °C.

-

Reagent Addition: Slowly add an excess (typically 4-5 equivalents) of chlorosulfonic acid to the cooled 2-indolinone via a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then gradually warm to room temperature. Subsequently, heat the mixture to 50-60 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the solid product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Safety and Handling

5-(chlorosulfonyl)-2-indolinone is a reactive chemical and should be handled with appropriate safety precautions.

-

Corrosive: The sulfonyl chloride moiety is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Moisture-Sensitive: The chlorosulfonyl group will readily hydrolyze to the corresponding sulfonic acid in the presence of water. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Safe Handling of Chlorosulfonic Acid: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas. All operations involving this reagent must be conducted in a fume hood with extreme caution.

Reactivity and Application in Drug Synthesis

The synthetic utility of 5-(chlorosulfonyl)-2-indolinone lies in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines. This reaction, which forms a stable sulfonamide linkage, is a cornerstone of its application in medicinal chemistry.

Sulfonamide Formation

The reaction with primary or secondary amines proceeds readily, typically in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. This allows for the facile introduction of a wide variety of amine-containing side chains, enabling the exploration of structure-activity relationships (SAR).

Caption: General scheme for sulfonamide synthesis.

Key Intermediate for Sunitinib

A prime example of the importance of 5-(chlorosulfonyl)-2-indolinone is its role in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. While Sunitinib itself contains a 5-fluoro substituent, the analogous chloro-sulfonylated intermediate is a key precursor in many synthetic routes to related kinase inhibitors. The general synthetic logic involves the condensation of the indolinone core with a substituted pyrrole aldehyde. The sulfonamide moiety, or a derivative thereof, often plays a crucial role in modulating the solubility and pharmacokinetic properties of the final drug molecule.

Conclusion

5-(chlorosulfonyl)-2-indolinone, with a molecular weight of 231.66 g/mol , is more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its straightforward synthesis and the versatile reactivity of its sulfonyl chloride group make it an indispensable tool for medicinal chemists. The ability to readily introduce a diverse array of functionalities via sulfonamide bond formation has cemented its status as a key intermediate in the development of targeted therapies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher or drug development professional working in this dynamic and impactful field.

References

-

PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Advent Chembio. (n.d.). 2-Oxoindoline-5-sulfonyl chloride, 95%. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (2017). Molecules, 22(10), 1675. Retrieved from [Link]

-

2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). (2015). Expert Opinion on Therapeutic Patents, 25(9), 1045-1064. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Advent [adventchembio.com]

- 5. 199328-31-9 Cas No. | 2-Oxindole-5-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. This compound | CAS 199328-31-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

The Oxindole Scaffold: A Journey from Traditional Medicine to Targeted Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The oxindole core, a privileged bicyclic heteroaromatic scaffold, has carved a significant niche in the landscape of medicinal chemistry. From its origins in traditional herbal remedies to its current standing as the central pharmacophore in several FDA-approved drugs, the journey of oxindole is a testament to the power of natural product-inspired drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of oxindole compounds. We will delve into the seminal synthetic methodologies that enabled the exploration of this chemical space, dissect the mechanisms of action of key oxindole-based therapeutics, and explore the structure-activity relationships that have guided the development of potent and selective agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of oxindole compounds in medicine.

A Historical Perspective: From Rainforests to the Laboratory

The story of oxindole in medicine begins not in a laboratory, but in the dense rainforests of the Amazon. For centuries, indigenous communities, particularly the Asháninka people of Peru, have utilized the bark and roots of Uncaria tomentosa, commonly known as Cat's Claw, for its purported anti-inflammatory and immune-boosting properties.[1][2] It wasn't until the 20th century that scientific investigation revealed the primary bioactive constituents of this plant to be a class of compounds known as oxindole alkaloids.[1][3] This discovery marked a pivotal moment, sparking the interest of chemists and pharmacologists in this unique heterocyclic system.

The first synthesis of the parent oxindole core is credited to Adolf von Baeyer in 1878, who achieved this through the reduction of isatin. However, it was the development of more versatile synthetic methods that truly unlocked the potential of this scaffold for medicinal chemistry. Key among these were:

-

The Hinsberg Oxindole Synthesis (1888): Developed by Oscar Hinsberg, this method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal to form an oxindole.[4][5][6]

-

The Stollé Synthesis (1914): Robert Stollé developed a two-step process involving the acylation of anilines with α-chloroacetyl chlorides, followed by an intramolecular Friedel-Crafts reaction to yield the oxindole ring system.[7][8][9]

These foundational synthetic strategies paved the way for the creation of a vast library of oxindole derivatives, enabling the systematic exploration of their biological activities and the eventual development of targeted therapeutics.

The Oxindole Core: Synthetic Strategies

The versatility of the oxindole scaffold lies in the numerous synthetic routes available for its construction and derivatization. Below are generalized protocols for the classical syntheses and a more modern palladium-catalyzed approach.

Classical Synthetic Methodologies

Stollé Synthesis: A Step-by-Step Protocol

The Stollé synthesis remains a widely used method for preparing N-substituted oxindoles.[7][8]

Step 1: Amide Formation Aniline is reacted with an α-haloacid chloride (e.g., chloroacetyl chloride) to form an α-chloroacetanilide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization The α-chloroacetanilide is treated with a Lewis acid, such as aluminum chloride, to catalyze an intramolecular Friedel-Crafts reaction, leading to the formation of the oxindole ring.

Caption: The Stollé Synthesis of Oxindoles.

Hinsberg Oxindole Synthesis: A Step-by-Step Protocol

The Hinsberg synthesis provides a route to oxindoles from secondary arylamines.[4][5]

Step 1: Formation of the Glyoxal Adduct Glyoxal is reacted with sodium bisulfite to form a stable adduct.

Step 2: Condensation with a Secondary Arylamine The glyoxal bisulfite adduct is reacted with a secondary arylamine.

Step 3: Cyclization The resulting intermediate undergoes cyclization upon heating, often in the presence of a base, to yield the oxindole.

Modern Synthetic Approaches: Palladium-Catalyzed C-H Functionalization

A significant advancement in oxindole synthesis involves the use of palladium catalysis to facilitate the intramolecular C-H functionalization of α-chloroacetanilides. This method offers milder reaction conditions and greater functional group tolerance compared to classical methods.[10]

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Oxindoles

-

Substrate Preparation: The requisite α-chloroacetanilide is prepared by reacting the corresponding aniline with chloroacetyl chloride.[10]

-

Reaction Setup: To a reaction vessel, add the α-chloroacetanilide, palladium acetate (catalyst), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine).[10]

-

Cyclization: The reaction mixture is heated in an appropriate solvent (e.g., toluene) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the desired substituted oxindole.

Caption: Palladium-Catalyzed Oxindole Synthesis.

Oxindole-Based Drugs: Mechanisms of Action and Clinical Significance

The true impact of the oxindole scaffold is best illustrated by the successful development of several clinically approved drugs. These agents target a range of diseases, from cancer to neurodegenerative disorders, by interacting with specific biological targets.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor in Oncology

Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[11]

Mechanism of Action: Sunitinib exerts its anticancer effects by inhibiting multiple RTKs that are implicated in tumor growth, angiogenesis, and metastatic progression.[12][13] Key targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, sunitinib blocks the signaling pathways that lead to angiogenesis, thereby cutting off the tumor's blood supply.[14]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs disrupts signaling pathways involved in tumor cell proliferation and survival.[12]

-

Stem Cell Factor Receptor (KIT): In GIST, mutations in the KIT receptor lead to uncontrolled cell proliferation. Sunitinib effectively inhibits this mutated kinase.[11]

-

Fms-like Tyrosine Kinase 3 (FLT3): Sunitinib also inhibits FLT3, a receptor often mutated in acute myeloid leukemia (AML).[12]

Caption: Mechanism of Action of Sunitinib.

Synthesis of Sunitinib: A Representative Protocol

The synthesis of Sunitinib involves the preparation of two key fragments followed by their condensation.[15][16][17]

Step 1: Synthesis of the Pyrrole Aldehyde Fragment This multi-step process typically starts from ethyl acetoacetate and involves cyclization, hydrolysis, decarboxylation, and formylation to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide.[15][16]

Step 2: Synthesis of the Oxindole Fragment 5-fluoro-1,3-dihydro-2H-indol-2-one is prepared from 4-fluoroaniline.

Step 3: Condensation and Salt Formation The pyrrole aldehyde and the oxindole fragment are condensed in the presence of a base (e.g., pyrrolidine) in a suitable solvent (e.g., ethanol or methanol).[17] The resulting Sunitinib free base is then typically converted to its malate salt for improved solubility and bioavailability.[18]

Ropinirole: A Dopamine Agonist for Parkinson's Disease

Ropinirole (marketed as Requip®) is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[19][20]

Mechanism of Action: Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine. Ropinirole acts as a dopamine agonist, primarily stimulating D2 and D3 dopamine receptors in the brain.[21][22] By mimicking the action of dopamine, Ropinirole helps to restore dopaminergic signaling, thereby alleviating the motor symptoms of Parkinson's disease such as tremor, rigidity, and bradykinesia.[20]

Caption: Mechanism of Action of Ropinirole.

Synthesis of Ropinirole: A Representative Protocol